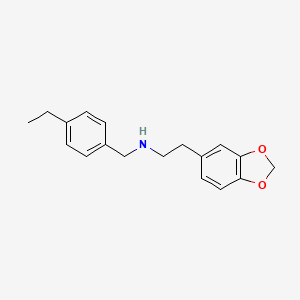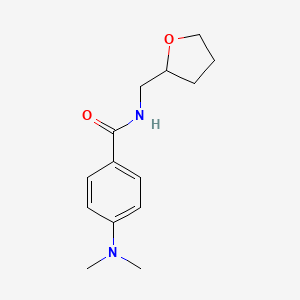
(2E)-3-(3-chloro-4,5-dimethoxyphenyl)-N-(4-chlorophenyl)-2-cyanoprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(3-CHLORO-4,5-DIMETHOXYPHENYL)-N~1~-(4-CHLOROPHENYL)-2-CYANO-2-PROPENAMIDE is an organic compound that belongs to the class of propenamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3-CHLORO-4,5-DIMETHOXYPHENYL)-N~1~-(4-CHLOROPHENYL)-2-CYANO-2-PROPENAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-4,5-dimethoxybenzaldehyde and 4-chloroaniline.
Condensation Reaction: The key step involves a condensation reaction between the aldehyde and aniline derivatives in the presence of a base, such as sodium hydroxide, to form the propenamide structure.
Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Scaling up the synthetic route to produce the compound in bulk quantities.
Optimization of Reaction Conditions: Fine-tuning reaction parameters such as temperature, solvent, and reaction time to maximize yield and minimize by-products.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(3-CHLORO-4,5-DIMETHOXYPHENYL)-N~1~-(4-CHLOROPHENYL)-2-CYANO-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(3-CHLORO-4,5-DIMETHOXYPHENYL)-N~1~-(4-CHLOROPHENYL)-2-CYANO-2-PROPENAMIDE can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology
Medicine
In medicine, this compound could be investigated for its pharmacological properties, including potential therapeutic effects or as a lead compound for drug development.
Industry
Industrially, (E)-3-(3-CHLORO-4,5-DIMETHOXYPHENYL)-N~1~-(4-CHLOROPHENYL)-2-CYANO-2-PROPENAMIDE may be used in the production of specialty chemicals, dyes, or other materials.
Mechanism of Action
The mechanism of action of (E)-3-(3-CHLORO-4,5-DIMETHOXYPHENYL)-N~1~-(4-CHLOROPHENYL)-2-CYANO-2-PROPENAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways and physiological effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(3-Chloro-4-methoxyphenyl)-N~1~-(4-chlorophenyl)-2-cyano-2-propenamide
- (E)-3-(3-Chloro-4,5-dimethoxyphenyl)-N~1~-(4-fluorophenyl)-2-cyano-2-propenamide
Uniqueness
Compared to similar compounds, (E)-3-(3-CHLORO-4,5-DIMETHOXYPHENYL)-N~1~-(4-CHLOROPHENYL)-2-CYANO-2-PROPENAMIDE may exhibit unique properties due to the presence of both chloro and dimethoxy substituents on the aromatic rings, which can influence its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C18H14Cl2N2O3 |
|---|---|
Molecular Weight |
377.2 g/mol |
IUPAC Name |
(E)-3-(3-chloro-4,5-dimethoxyphenyl)-N-(4-chlorophenyl)-2-cyanoprop-2-enamide |
InChI |
InChI=1S/C18H14Cl2N2O3/c1-24-16-9-11(8-15(20)17(16)25-2)7-12(10-21)18(23)22-14-5-3-13(19)4-6-14/h3-9H,1-2H3,(H,22,23)/b12-7+ |
InChI Key |
RDVBSBBXMYPKIG-KPKJPENVSA-N |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)Cl)Cl)OC |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)Cl)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-fluoro-N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]benzenesulfonamide](/img/structure/B10893771.png)
![2-Isobutyl-5-(4-nitrophenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B10893778.png)
![4-(4-chlorobenzoyl)-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10893791.png)
![1-methyl-N-[4-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B10893793.png)
![N-(3-{[(2E)-2-(5-chloro-2-hydroxybenzylidene)hydrazinyl]carbonyl}phenyl)-3-nitrobenzamide](/img/structure/B10893805.png)

![Ethyl 5-(cyclopentylcarbamoyl)-2-{[(4-methoxyphenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B10893824.png)



![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B10893842.png)

![2-{[3-cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B10893853.png)

